3-(benzyloxy)-N-(2-furylmethyl)benzamide
Description
3-(Benzyloxy)-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by a benzyloxy group at the 3-position of the benzene ring and a furylmethylamine substituent at the amide nitrogen. This compound is synthesized via amide coupling reactions, as demonstrated in studies using 3-(benzyloxy)benzoic acid derivatives and furylmethylamine in the presence of coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Its structural motif combines aromatic ether (benzyloxy) and heterocyclic (furan) components, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C19H17NO3/c21-19(20-13-18-10-5-11-22-18)16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,20,21) |
InChI Key |
WJYAHVCWVRZRGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key analogs and their structural variations :
3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (Compound 4 in ):
- Substituents: Chlorine at the 5-position and a piperidine-containing side chain.
- Bioactivity: Induces calcium retention capacity (CRC) in HeLa cells, suggesting mitochondrial permeability transition pore (mPTP) inhibition .
4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives (): Substituents: Chloro-azetidinone ring and variable phenyl groups. Synthesis: Achieved via conventional reflux (12 hours, 60°C) or ultrasonic irradiation (3–4 hours), with yields improving from 65–70% (reflux) to 85–90% (ultrasonication) .
Impact of substituents :
- Benzyloxy groups enhance lipophilicity and membrane permeability, critical for CNS-targeting compounds .
- Heterocyclic side chains (e.g., furan, piperidine) improve binding to biological targets like sigma receptors or enzymes .
- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) increase metabolic stability and receptor affinity .
Contrast with 3-(benzyloxy)-N-(2-furylmethyl)benzamide :
- The furylmethyl group in the target compound may enhance selectivity for microbial or inflammatory targets due to furan’s role in disrupting bacterial biofilms .
- Lack of electron-withdrawing groups (e.g., Cl, CF3) could reduce metabolic stability compared to analogs like 3-amino-N-(3-trifluoromethyl-phenyl)benzamide ().
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